2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
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Overview
Description
2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and a phenylacetamide moiety, which can enhance its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with hydrazine to form 4-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one. The pyrazolone is then cyclized with formamide to yield 1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidine. Finally, the pyrazolopyrimidine is acylated with phenylacetyl chloride to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrazolopyrimidine core can be reduced to a hydroxyl group.
Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-[1-(4-hydroxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide.
Reduction: 2-[1-(4-methoxyphenyl)-4-hydroxy-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-hydroxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
- 2-[1-(4-methoxyphenyl)-4-hydroxy-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
Uniqueness
2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the methoxy group can enhance its solubility and bioavailability, making it a promising candidate for further drug development.
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-28-16-9-7-15(8-10-16)25-19-17(11-22-25)20(27)24(13-21-19)12-18(26)23-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGZHOIFQCLULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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